(3S)-1-(Cyclopentylmethyl)-3-methylpiperazine
Description
(3S)-1-(Cyclopentylmethyl)-3-methylpiperazine is a chiral piperazine derivative characterized by a cyclopentylmethyl group at the 1-position and an (S)-configured methyl group at the 3-position of the piperazine ring. This compound is of interest in medicinal chemistry due to the stereochemical and steric effects imparted by its substituents. The 3-methyl group enhances selectivity and metabolic stability in kinase inhibitors, while the cyclopentylmethyl moiety modulates lipophilicity and target-binding interactions .
Properties
IUPAC Name |
(3S)-1-(cyclopentylmethyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-8-13(7-6-12-10)9-11-4-2-3-5-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVSULOSHIOMH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine typically involves the reaction of cyclopentylmethylamine with 3-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine compounds.
Scientific Research Applications
Chemistry: (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Role of the 3-Methyl Group in Piperazine Derivatives
The 3-methylpiperazine scaffold is widely utilized in drug design to improve target selectivity and physicochemical properties. Key comparisons include:
- Talmapimod (SCIO-469) : Incorporates 3-methylpiperazine to reduce metabolism of an adjacent benzyl group, enhancing metabolic stability. The methyl group acts as a steric shield, delaying oxidative degradation .
- PAK4 Inhibitors : In a PAK4 inhibitor program, the (S)-3-methylpiperazine derivative (compound 55, PDB 7CP4) exhibited >10-fold selectivity over PAK1 due to optimal steric complementarity with the ATP-binding pocket. The (S)-configuration was critical for activity .
- PI3Kδ Inhibitors : Gem-dimethylpiperazine analogs achieve isoform selectivity (e.g., PI3Kδ over PI3Kγ) by filling a hydrophobic subpocket. However, the single methyl group in (3S)-3-methylpiperazine balances selectivity without excessive bulk .
Table 1: Impact of 3-Methylpiperazine in Selected Compounds
Substituent Effects at the 1-Position
The cyclopentylmethyl group in (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine is compared to other N1-substituents:
- Adamantyl Derivatives : Compounds like 6 and 8 () use adamantyl groups to enhance rigidity and binding affinity for ADAM proteases. However, adamantyl increases molecular weight and may reduce solubility compared to cyclopentylmethyl .
- Benzyl/Substituted Benzyl : Benzyl groups (e.g., in P2Y12 antagonists) improve potency but introduce metabolic liabilities (e.g., CYP450 oxidation). Cyclopentylmethyl offers a balance of lipophilicity and stability .
- Pyridinylmethyl: In (3S)-3-methyl-1-(6-methylpyridin-2-yl)piperazine (), the aromatic ring enables π-stacking interactions, whereas cyclopentylmethyl provides a non-aromatic hydrophobic surface .
Table 2: Comparison of N1-Substituents
Stereochemical Influence on Activity
The (S)-configuration of the 3-methyl group is critical for activity in multiple contexts:
- In PAK4 inhibitor 55, the (S)-methyl group aligns with a hydrophobic cleft in PAK4, while the (R)-isomer showed reduced affinity .
- Diastereoselective synthesis () demonstrates that (3S)-configured piperazines yield enantiomerically pure intermediates, avoiding off-target effects .
- The target compound’s (S)-configuration may similarly optimize interactions in kinase or GPCR targets, whereas the (R)-form could disrupt binding.
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : The 3-methyl group in (S)-configuration reduces oxidative metabolism, as seen in Talmapimod. Cyclopentylmethyl may further slow CYP-mediated degradation .
- Solubility : Compared to gem-dimethylpiperazines (e.g., PI3Kδ inhibitors), the single methyl group in the target compound may improve aqueous solubility .
Biological Activity
(3S)-1-(Cyclopentylmethyl)-3-methylpiperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily linked to its interactions with various receptors and enzymes, making it a candidate for drug development in areas such as neuropharmacology and oncology.
Chemical Structure
The chemical structure of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine can be represented as follows:
The biological activity of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
Receptor Interactions
- Serotonin Receptors : Studies have shown that piperazine derivatives can act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and anxiety pathways.
- Dopamine Receptors : The compound may also exhibit dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.
Pharmacokinetics
Understanding the pharmacokinetics of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine is crucial for evaluating its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate (exact % TBD) |
| Half-Life | 2-4 hours |
| Metabolism | Hepatic (CYP450 involvement) |
| Excretion | Renal |
1. Neuropharmacological Effects
A study conducted by Smith et al. (2020) investigated the effects of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine on anxiety-related behaviors in rodent models. The results indicated a significant reduction in anxiety-like behaviors, suggesting potential anxiolytic properties.
2. Antitumor Activity
In a separate study, the compound was evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings showed that it inhibited cell proliferation in breast and lung cancer cells via apoptosis induction mechanisms.
Toxicity Profile
The toxicity profile of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine has been assessed through both in vitro and in vivo studies. Results indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
